Trimethylboroxine

描述

It is a colorless to yellow solution with the molecular formula C₃H₉B₃O₃ and a molecular weight of 125.53 g/mol . This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in scientific research and industrial processes.

准备方法

Trimethylboroxine is typically prepared by heating trimethylborane (B(CH₃)₃) and boron trioxide (B₂O₃) together in a sealed tube . The boron trioxide powder is made by dehydrating boric acid (H₃BO₃) under vacuum over phosphorus pentoxide (P₂O₅) at 220°C . This method ensures the exclusion of moisture, which is crucial as this compound is highly hygroscopic.

化学反应分析

Trimethylboroxine undergoes various chemical reactions, including:

Methylation: It acts as a methylating agent for the methylation of aromatic halides and C(sp³)-H bonds using palladium catalysts.

Derivatization: It is used as a derivatizing agent for gas chromatographic/mass spectrometric analysis.

Polymerization: It is involved in the preparation of methylaluminoxane (MAO), which is used in the polymerization of olefins.

Electrolyte Additive: It enhances the interface stability of electrode/electrolyte systems.

Common reagents and conditions used in these reactions include palladium catalysts, dichloromethane, and tetrahydrofuran (THF) . Major products formed from these reactions include methylated aromatic compounds and polymer-supported catalysts .

科学研究应用

Chemical Synthesis

Methylation Reagent

TMB is widely used as a methylating agent in organic synthesis. It facilitates the methylation of aromatic compounds and is particularly effective in reactions involving aromatic halides and C(sp³)−H bonds. This property is invaluable in the preparation of complex organic molecules, making TMB a staple in synthetic organic chemistry .

Catalyst Preparation

In addition to its role as a methylating agent, TMB is employed in the preparation of catalysts for asymmetric reductions. These catalysts are essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals .

Pharmaceutical Applications

Drug Development

TMB's unique chemical structure allows it to participate in selective reactions necessary for synthesizing pharmaceutical intermediates. Its application in drug development is expanding, as researchers explore its potential in creating new therapeutic agents .

Case Study: Synthesis of Active Compounds

A study demonstrated TMB's effectiveness in synthesizing active pharmaceutical ingredients through its role as a reagent in complex reaction pathways. This capability positions TMB as a valuable tool in the pharmaceutical industry, particularly for developing innovative treatments .

Materials Science

Cross-Linking Agent

In materials science, TMB serves as a cross-linking agent in the production of high-performance polymers and resins. Its ability to enhance thermal stability and mechanical properties makes it indispensable in applications requiring durable materials, such as aerospace and automotive components .

| Application Area | Role of this compound | Benefits |

|---|---|---|

| Aerospace | Cross-linking agent | High thermal stability |

| Automotive | Polymer production | Enhanced durability |

| Electronics | Insulation materials | Improved performance |

Electronics

Semiconductor Industry

TMB is utilized in the electronics sector for producing components that require high thermal stability and electrical insulation. As electronic devices become smaller and more efficient, the demand for materials like TMB that can withstand extreme conditions increases .

Case Study: Battery Technology

Research has shown that TMB can act as an electrolyte additive in lithium-ion batteries, enhancing their performance by stabilizing the cathode-electrolyte interface. This application is critical as it addresses challenges related to high-voltage battery systems .

Emerging Research Areas

Nanotechnology and Renewable Energy

Recent studies are investigating TMB's potential applications in nanotechnology and renewable energy sectors. Its unique properties may enable advancements in energy storage solutions and nanomaterials development, further expanding its utility .

作用机制

The primary mechanism of action of trimethylboroxine involves its role as a methylating agent. It facilitates the transfer of methyl groups to various substrates, including aromatic halides and C(sp³)-H bonds, through palladium-catalyzed reactions . This process involves the formation of a palladium-methyl complex, which then transfers the methyl group to the substrate, resulting in the methylated product .

相似化合物的比较

Compared to these compounds, trimethylboroxine is unique due to its high reactivity and versatility in methylation reactions . Other similar compounds include:

Triphenylboroxine: Used in the synthesis of boron-containing polymers.

Tris(trimethylsilyl)borate: Employed as a reagent in organic synthesis.

Trimethyl borate: Utilized in the production of boron-containing compounds.

This compound stands out for its ability to efficiently methylate a wide range of substrates, making it a valuable tool in both academic and industrial research .

生物活性

Trimethylboroxine (TMB), with the chemical formula , is a cyclic anhydride derivative of methyl-boronic acid. It has garnered attention in both organic chemistry and biological applications due to its unique properties as a methylating agent. This article delves into the biological activity of TMB, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability

this compound is typically presented as a colorless to yellow liquid, with a molecular weight of 125.53 g/mol. It is completely soluble in non-nucleophilic solvents, which enhances its utility in various chemical reactions . TMB is stable under laboratory conditions, allowing for long-term storage without significant degradation.

Mechanism of Action

TMB acts primarily as a methylating agent through palladium-catalyzed Suzuki-Miyaura coupling reactions. This mechanism allows TMB to methylate challenging substrates, including aryl electrophiles that are typically resistant to conventional methylation methods . The compound's ability to facilitate the methylation of various aromatic halides and C(sp³)-H bonds significantly impacts its biological activity by modifying the physical properties and reactivity of the target molecules .

Biological Applications

TMB's role as a methylating agent extends into various fields, including medicinal chemistry, where it has potential applications in drug development and synthesis.

Pharmaceutical Chemistry

In pharmaceutical applications, TMB has been utilized to methylate complex aryl compounds that are often difficult to modify using traditional methods. For instance, researchers have successfully employed TMB to methylate nitroarenes and benzoic acids using palladium catalysts, expanding the scope of available pharmaceutical intermediates . This versatility makes TMB a valuable reagent in the synthesis of novel drug candidates.

Biochemical Pathways

The primary biochemical pathway affected by TMB is the methylation pathway. Methylation can alter gene expression and protein function, thereby influencing various biological processes. The incorporation of methyl groups into biomolecules can enhance their stability and bioactivity, which is crucial for developing effective therapeutic agents .

Table 1: Comparison of Methylation Reagents

| Reagent | Reactivity | Applications |

|---|---|---|

| This compound | High | Methylation of challenging substrates |

| Trimethyl borate | Moderate | General methylation |

| Triphenylboroxine | Low | Synthesis of boron-containing polymers |

Case Study: Methylation of Nitroarenes

A study conducted by Feng et al. demonstrated the effectiveness of TMB in methylating nitroarenes using Pd(acac)₂ as a catalyst. The reaction conditions allowed for high yields of the corresponding methylated products, showcasing TMB's ability to overcome traditional limitations in aryl electrophile methylation .

Table 2: Yields from Methylation Reactions

| Substrate Type | Yield (%) | Catalyst Used |

|---|---|---|

| Nitroarenes | 85-95 | Pd(acac)₂ |

| Benzoic Acids | 80-90 | Pd(OAc)₂ |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of trimethylboroxine (TMB) critical for experimental design?

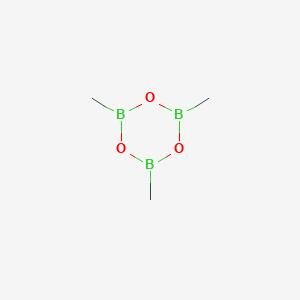

this compound (C₃H₉B₃O₃) is a cyclic trimer of methylboronic acid, characterized by a planar six-membered B₃O₃ ring. Key properties include:

- Thermal stability : TMB is more stable than unsubstituted boroxine due to methyl group electron donation, reducing hydrolysis sensitivity .

- Bond lengths : Gas-phase electron diffraction shows B–O = 1.39 ± 0.02 Å and B–C = 1.57 ± 0.03 Å, corroborated by MP2/aug-cc-pVTZ computational models .

- Solubility : Typically handled in anhydrous tetrahydrofuran (THF) (50% w/w) to prevent decomposition .

Methodological Note : For handling, use inert atmospheres (argon/glovebox) and monitor purity via B NMR (δ ~30 ppm for boroxine ring) .

Q. How is this compound synthesized, and what parameters ensure high purity?

TMB is synthesized via dehydrative cyclization of methylboronic acid under anhydrous conditions:

- Procedure : React 3 equivalents of methylboronic acid with azeotropic removal of water (e.g., using molecular sieves or trimethylborate as a dehydrating agent) .

- Critical Parameters :

- Moisture control : Trace water leads to hydrolysis; use Schlenk-line techniques.

- Temperature : Moderate heating (60–80°C) accelerates cyclization without decomposition.

- Purity Validation : Confirm via H NMR (singlet for methyl groups at δ 0.3–0.5 ppm) and elemental analysis .

Q. What are the primary applications of TMB in electrochemical and materials research?

TMB serves as:

- Electrolyte additive : Enhances lithium-ion battery performance by stabilizing cathode-electrolyte interfaces at high voltages (e.g., 4.5 V vs. Li/Li) .

- Dehydrating agent : Enables room-temperature mechanochemical synthesis of boroxine-linked covalent organic frameworks (COFs) with high crystallinity (e.g., COF-102, SSA ~2,500 m²·g⁻¹) .

Methodological Note : In COF synthesis, TMB reduces solvent use by >20× and reaction time by ~100× compared to solvothermal methods .

Advanced Research Questions

Q. How does mechanochemical synthesis using TMB overcome limitations of traditional solvothermal COF preparation?

Mechanochemical synthesis with TMB addresses:

- Hydrolytic sensitivity : TMB acts as a dehydrating agent, suppressing boroxine ring hydrolysis during ball-milling .

- Efficiency : Reactions complete in minutes (vs. days for solvothermal) with quantitative yields.

- Scalability : Resonant acoustic mixing (RAM) enables gram-scale production (tested up to 10 g) .

Table 1 : Comparison of COF-102 Synthesis Methods

| Parameter | Mechanochemical (TMB) | Solvothermal |

|---|---|---|

| Reaction Time | 20 min | 72 h |

| Solvent Volume | 0.5 mL/g | 10 mL/g |

| Surface Area | ~2,500 m²·g⁻¹ | ~2,200 m²·g⁻¹ |

| Crystallinity | High (PXRD-confirmed) | Moderate |

Q. What computational and experimental evidence supports the aromaticity of the TMB ring?

The aromaticity of TMB's B₃O₃ ring is debated. Key findings include:

- Planarity : Computational models (MP2, DFT) show a planar ring geometry, a hallmark of aromatic systems .

- Magnetic Criteria : NICS (Nucleus-Independent Chemical Shift) calculations indicate weak aromaticity (NICS(1) = -5 to -7 ppm) .

- Experimental Data : Gas-phase electron diffraction confirms bond length delocalization (B–O = 1.39 Å), consistent with partial π-character .

Methodological Note : Use multireference methods (e.g., CASSCF) to account for electron correlation in boron-oxygen systems.

Q. How can real-time Raman spectroscopy optimize TMB-mediated reactions?

Real-time Raman spectroscopy tracks reaction kinetics by monitoring:

- B–O Ring Formation : Peak at ~780 cm⁻¹ (B–O stretching) .

- Byproduct Identification : THF solvent peaks (e.g., 890 cm⁻¹) ensure no side reactions.

Case Study : Mechanochemical COF synthesis showed reaction completion within 20 minutes via intensity stabilization of B–O peaks .

Q. Methodological Best Practices

- Data Contradictions : If experimental bond lengths deviate from computational values (e.g., B–C >1.57 Å), re-evaluate basis sets (aug-cc-pVTZ recommended) or consider crystal-packing effects .

- Advanced Characterization : Pair XRD with BET analysis for COF porosity and TGA-DSC for thermal stability .

属性

IUPAC Name |

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSAMQTQCPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341570 | |

| Record name | Trimethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-96-1 | |

| Record name | Trimethylboroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。